
(2E,4E,14Z)-Octadeca-2,4,14-trienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E,14Z)-Octadeca-2,4,14-trienal is an organic compound characterized by its unique structure, which includes three conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,14Z)-Octadeca-2,4,14-trienal typically involves the use of polyunsaturated fatty acids as starting materials. One common method includes the oxidation of linoleic acid or linolenic acid under controlled conditions to introduce the aldehyde functional group. The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or ozone, followed by careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and advanced separation techniques, such as distillation and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E,4E,14Z)-Octadeca-2,4,14-trienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) can be used for addition reactions across the double bonds.
Major Products Formed
Oxidation: Formation of octadecanoic acid.
Reduction: Formation of octadecanol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2E,4E,14Z)-Octadeca-2,4,14-trienal has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polyunsaturated aldehydes.
Biology: Investigated for its role in biological signaling pathways and as a potential biomarker for oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of (2E,4,14Z)-Octadeca-2,4,14-trienal involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate signaling pathways by forming adducts with proteins and nucleic acids, leading to changes in cellular functions. Its effects are mediated through the activation or inhibition of specific enzymes, such as cyclooxygenases and lipoxygenases, which play a role in inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-Hexadeca-2,4-dienal: A similar polyunsaturated aldehyde with two conjugated double bonds.
(2E,4E,8Z)-Deca-2,4,8-trienal: Another polyunsaturated aldehyde with three conjugated double bonds but a shorter carbon chain.
Uniqueness
(2E,4E,14Z)-Octadeca-2,4,14-trienal is unique due to its longer carbon chain and the presence of three conjugated double bonds, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical transformations and interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H30O |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
(2E,4E,14Z)-octadeca-2,4,14-trienal |
InChI |
InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h4-5,14-18H,2-3,6-13H2,1H3/b5-4-,15-14+,17-16+ |
InChI Key |
SSJYAVVWPIMYBT-HCXQZVPVSA-N |
Isomeric SMILES |
CCC/C=C\CCCCCCCC/C=C/C=C/C=O |
Canonical SMILES |
CCCC=CCCCCCCCCC=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate](/img/structure/B13852755.png)
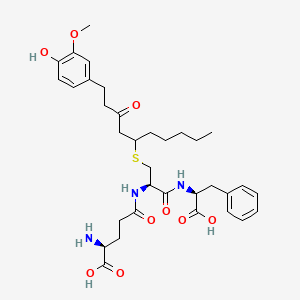
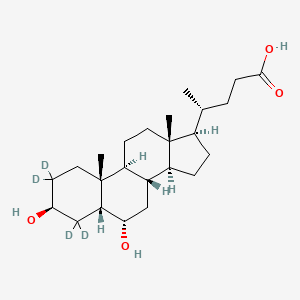
![5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13852775.png)
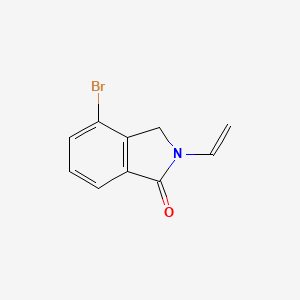
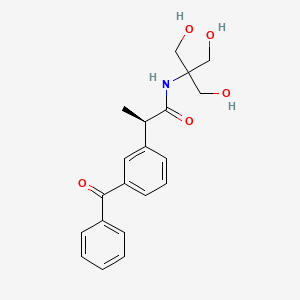
![2,3-Dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13852805.png)
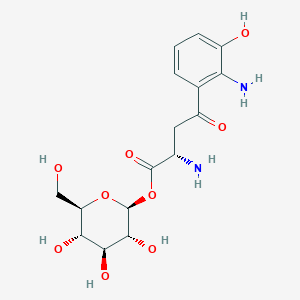
![3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13852819.png)
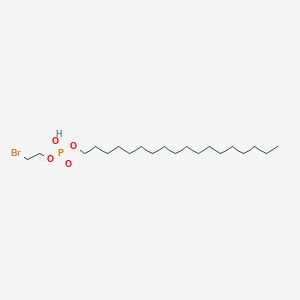
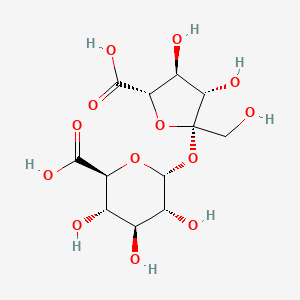


![(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13852843.png)
